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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of

T-1095, a potent inhibitor of sodium-glucose cotransporters (SGLTs), in various diabetic rat

models. The information compiled herein is intended to guide researchers in designing and

executing preclinical studies to evaluate the efficacy and mechanism of action of T-1095 and

similar compounds.

Quantitative Data Summary
The following tables summarize the quantitative data from studies administering T-1095 to

different diabetic rat models.

Table 1: T-1095 Dosing Regimens in Diabetic Rat Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1681200?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diabetic
Model

Strain
Method
of
Induction

T-1095
Dose

Administr
ation
Route

Duration
Referenc
e

Type 1

Diabetes

Sprague-

Dawley

Streptozoto

cin (STZ)

Injection

0.03% &

0.1%

(wt/wt)

Dietary

Admixture

4 & 8

weeks
[1][2]

Type 1

Diabetes

Sprague-

Dawley

Streptozoto

cin (STZ)

Injection

0.01% -

0.1%

(wt/wt)

Dietary

Admixture
4 weeks [3]

Type 1

Diabetes

Not

Specified

Streptozoto

cin (STZ)

Injection

30 & 100

mg/kg

Oral

Gavage

(single

dose)

Single

Dose
[4][5]

Type 1

Diabetes

Not

Specified

Streptozoto

cin (STZ)

Injection

150

mg/kg/day

Oral

Gavage

Not

Specified
[2]

Type 2

Diabetes

Goto-

Kakizaki

(GK)

Spontaneo

us

0.1%

(wt/wt)

Dietary

Admixture
32 weeks [6]

Type 2

Diabetes

Zucker

Diabetic

Fatty (ZDF)

Genetic
0.1%

(wt/wt)

Dietary

Admixture
7 days [7]

Neonatal

Diabetes

Not

Specified

Neonatal

STZ

Injection

0.1%
Dietary

Admixture
6 weeks [4]

Table 2: Effects of T-1095 on Key Parameters in Diabetic Rat Models
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Diabetic Model T-1095 Dose Key Findings Reference

STZ-induced 0.03% & 0.1% (wt/wt)

Improved

hyperglycemia and

dose-dependently

decreased HbA1c.[1]

[2]

[1][2]

STZ-induced
0.1% (wt/wt) for 8

weeks

Reduced blood

glucose and HbA1c,

prevented increased

urinary albumin and

kidney weight.[1][2]

Suppressed elevated

renal GLUT2 levels.[1]

[2]

[1][2]

STZ-induced 0.01% - 0.1% (wt/wt)

Suppressed blood

glucose levels.

Ameliorated reduced

2-deoxyglucose

uptake in soleus

muscle.[3]

[3]

STZ-induced
30 & 100 mg/kg

(single dose)

Markedly lowered

blood glucose with a

concomitant increase

in urinary glucose

excretion.[4][5]

[4][5]

Goto-Kakizaki (GK)
0.1% (wt/wt) for 32

weeks

Significantly

decreased blood

glucose and HbA1c

levels.[6] Prevented

the development of

diabetic neuropathy.

[6]

[6]

Zucker Diabetic Fatty

(ZDF)

0.1% (wt/wt) for 7

days

Restored near-normal

postabsorptive plasma

[7]
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glucose levels.[7]

Neonatal STZ-induced 0.1% for 6 weeks

Improved

hyperglycemia,

plasma free fatty

acids, and ketone

body levels.[4]

Improved glucose

tolerance and insulin

secretion.[4]

[4]

Experimental Protocols
Induction of Diabetes in Rat Models
A. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

Animals: Use male Sprague-Dawley rats (or other appropriate strain) with a starting body

weight of 200-250 g.

Acclimatization: Allow rats to acclimatize for at least one week before the experiment, with

free access to standard chow and water.

STZ Preparation: Prepare a fresh solution of streptozotocin in 0.1 M citrate buffer (pH 4.5)

immediately before use. Protect the solution from light.

Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg

body weight.

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats

with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and can be

used for the study.

B. Goto-Kakizaki (GK) Rat Model (Spontaneous Type 2 Model)

The Goto-Kakizaki (GK) rat is a non-obese, spontaneous model of type 2 diabetes.[6] No

induction protocol is necessary. Animals typically develop hyperglycemia by 7 weeks of age.[6]
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C. Zucker Diabetic Fatty (ZDF) Rat Model (Genetic Type 2 Model)

The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and type 2

diabetes.[7] Diabetes develops spontaneously. Animals can be used for studies once fasting

hyperglycemia is evident (e.g., >21 mmol/l at 13 weeks of age).[7]

T-1095 Administration Protocols
A. Dietary Admixture

Preparation: T-1095 is mixed with powdered standard rodent chow to achieve the desired

concentration (e.g., 0.01%, 0.03%, or 0.1% wt/wt).[1][3][6] Ensure a homogenous mixture.

Administration: Provide the T-1095-containing diet to the rats ad libitum.

Monitoring: Measure food intake daily to calculate the approximate daily dose of T-1095

received by each animal.

B. Oral Gavage

Preparation: Prepare a suspension of T-1095 in a suitable vehicle, such as a 0.5%

carboxymethyl cellulose (CMC) solution.

Administration: Administer the T-1095 suspension directly into the stomach using an oral

gavage needle. The volume administered should be based on the animal's body weight.

Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of T-1095
T-1095 is a prodrug that is metabolized to its active form, T-1095A.[8] T-1095A inhibits both

SGLT1 (primarily in the intestine) and SGLT2 (primarily in the renal proximal tubules).[2] The

primary anti-hyperglycemic effect is achieved through the inhibition of SGLT2 in the kidneys.
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Caption: Mechanism of T-1095 in the kidney.

General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of T-1095 in a

diabetic rat model.
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Caption: General workflow for T-1095 studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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